2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features both silyl ether and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Borylation: The protected intermediate is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the nitro or imine derivatives of the compound, converting them to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Protecting Group Chemistry: The silyl ether group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds due to its functional group versatility.
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boronate Ester: Participates in cross-coupling reactions by forming transient boronate complexes with palladium catalysts.
Silyl Ether: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butyldimethylsilyl)oxy)methylphenylboronic acid: Similar structure but lacks the aniline group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the silyl ether group.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both silyl ether and boronate ester functionalities, which provide a combination of stability, reactivity, and versatility in synthetic applications.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPWWGOPOPTYHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BNO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735415 |
Source
|
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-06-3 |
Source
|
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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